

Application Notes and Protocols for DS55980254

In Vivo Studies

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Compound of Interest

Compound Name: DS55980254

Cat. No.: B12379082

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These application notes provide detailed protocols for the in vivo administration and dosing of **DS55980254**, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1). The following information is intended for use in preclinical research settings.

Compound Information

Compound Name	Target	Mechanism of Action
DS55980254	Phosphatidylserine Synthase 1 (PTDSS1)	Orally active inhibitor that blocks the synthesis of intracellular phosphatidylserine. This disrupts the balance of cell membrane phospholipids and can activate the B cell receptor (BCR) signaling pathway.[1] It has also been shown to activate SREBP pathways.[2]

In Vivo Dosing and Administration Protocols

The following tables summarize established in vivo dosing regimens for **DS55980254** in various murine cancer models.

Table 1: Dosing Protocols for Xenograft Models

Animal Model	Cell Line	Dosage	Administration Route	Dosing Schedule	Vehicle	Study Endpoints
Jeko-1 Xenograft Mouse Model	Jeko-1 (human mantle cell lymphoma)	10, 30, 100 mg/kg	Oral (p.o.)	Once daily for 21 days	0.5% Methylcellulose	Inhibition of Jeko-1 cell colonization in bone marrow, prolonged survival.[1][3]
HCT116 Xenograft Model	HCT116 wild-type and PTDSS2-KO#3	Not specified	Oral (p.o.)	Once daily for 14 days (wild-type) or 28 days (PTDSS2-KO)	0.5% Methylcellulose	Tumor volume, body weight.[4]
A375 Xenograft Model	A375 PTDSS2-KO#54	Not specified	Oral (p.o.)	Once daily for 11 days	0.5% Methylcellulose	Tumor volume, body weight.[4]
Ramos Xenograft Model	Ramos (human Burkitt's lymphoma)	Not specified	Oral (p.o.)	Not specified	Not specified	Tumor growth suppression.[3]

Table 2: Dosing Protocol for Syngeneic Model

Animal Model	Cell Line	Dosage	Administration Route	Dosing Schedule	Vehicle	Study Endpoints
BALB/cAJcl mice	CT26.WT and CT26.WT Pss2-KO#1	100 mg/kg	Oral (p.o.)	Once daily for 13 days	Not specified	Antitumor activity.[4]

Table 3: Toxicity Study Protocol

Animal Model	Dosage	Administration Route	Dosing Schedule	Vehicle	Study Endpoints
CrI:CD1(ICR) mice	100, 300, 1000 mg/kg	Oral (p.o.) gavage	Once daily for 14 days	0.5% Methylcellulose	Organ weight, histopathology, hematology, serum chemistry.[4]

Experimental Protocols

Preparation of Dosing Solution

For 0.5% Methylcellulose Vehicle:

- Weigh the required amount of **DS55980254**.
- Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
- Suspend the weighed **DS55980254** in the 0.5% methylcellulose solution to achieve the desired final concentration.
- Vortex thoroughly before each administration to ensure a uniform suspension.

For Corn Oil Vehicle:

- Prepare a stock solution of **DS55980254** in DMSO (e.g., 50.0 mg/mL).[1]
- For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.[1]
- Mix thoroughly to ensure a uniform solution.[1]

Note: The solubility in corn oil may be limited, and this protocol is suggested for dosing periods not exceeding half a month.[1]

Animal Handling and Tumor Inoculation

- Xenograft Models (HCT116, A375):
 - Female CAnN.Cg-Foxn1[nu]/CrIcrIj mice are used.[4]
 - HCT116 (1×10^7 cells/head) or A375 (1×10^6 cells/head) cells are transplanted subcutaneously into the right axillary region.[4]
 - Treatment is initiated when the tumor volume reaches 100 to 300 mm³. [4]
 - Tumor volume is calculated using the formula: (major axis × minor axis × minor axis) / 2.[4]
- Xenograft Model (Jeko-1):
 - Female NSG mice (6-weeks-old) are used.[3]
 - One million Jeko-1-Luc cells in 200 µl D-PBS are injected intravenously.[3]
 - Mice are randomly grouped the day after injection, and treatment is initiated.[3]
- Syngeneic Model (CT26.WT):
 - Female BALB/cAJcl-nu/nu or BALB/cAJcl mice are used.[4]
 - A mixture of CT26.WT and CT26.WT Pss2-KO#1 cells (5:95 ratio) at 3×10^5 cells/head are transplanted subcutaneously into the right axillary region.[4]
 - Treatment is initiated the day after inoculation.[4]

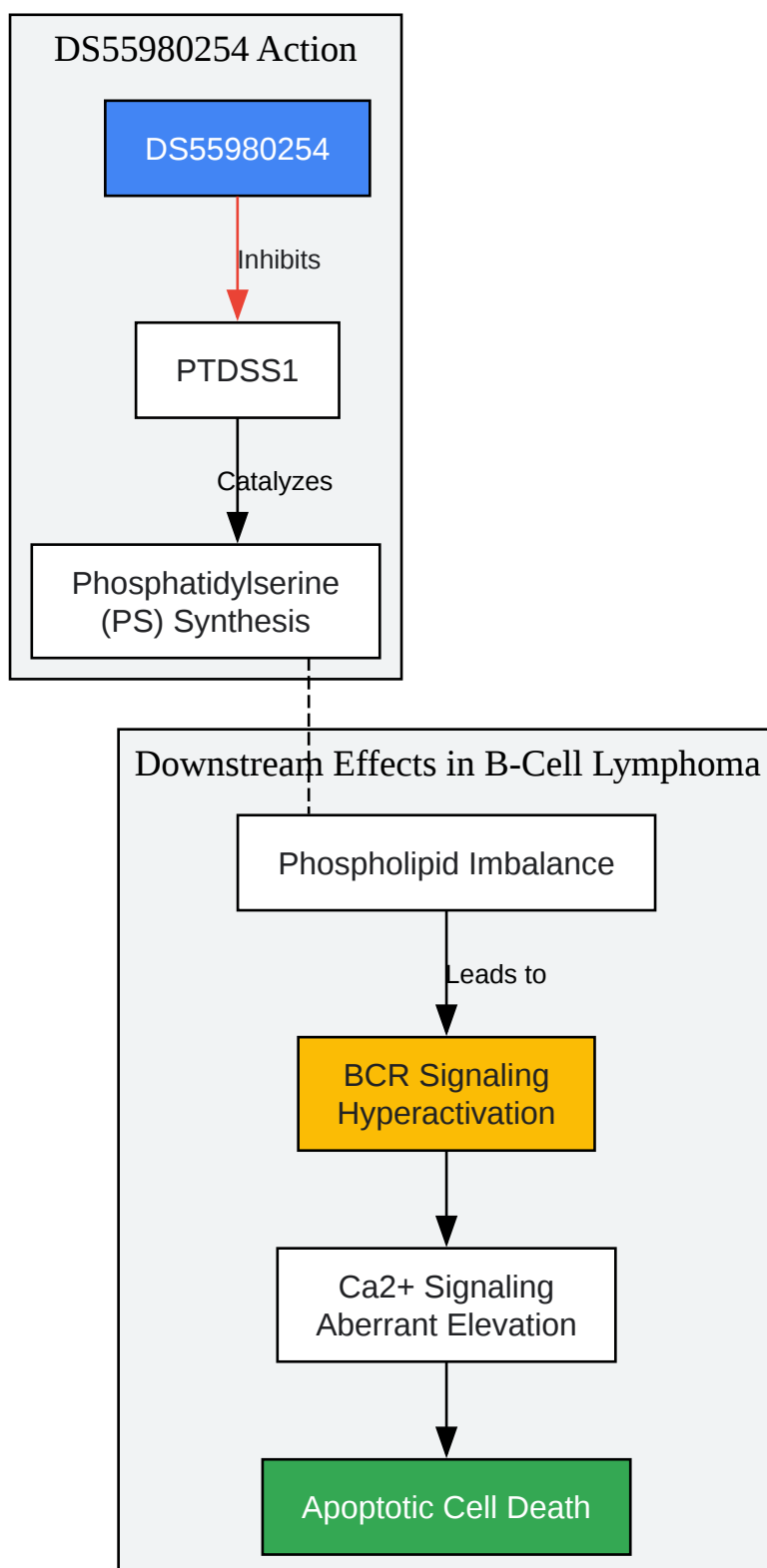
Administration of DS55980254

- Administer the prepared **DS55980254** suspension or solution orally (p.o.) via gavage.
- The volume of administration should be based on the individual animal's body weight.
- Administer once daily for the duration specified in the respective protocols.

Monitoring and Endpoint Analysis

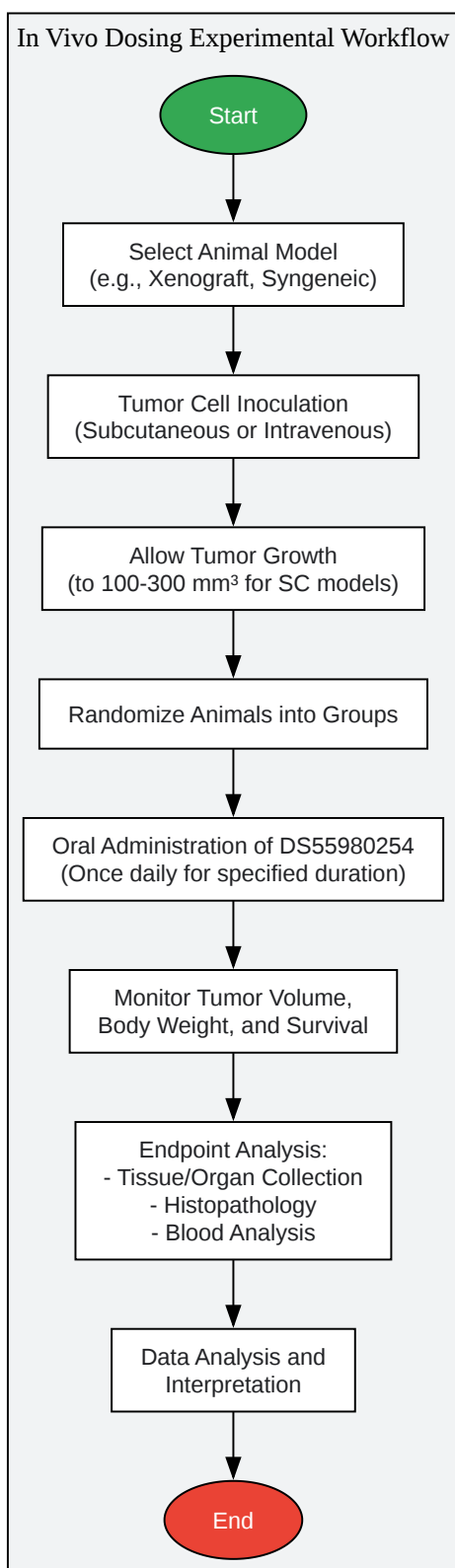
- Monitor animal body weight and tumor volume regularly (e.g., daily or every other day).[4]
- For survival studies, monitor animals daily and euthanize when moribund criteria are met.
- At the end of the study, euthanize animals and collect tissues and organs for further analysis (e.g., organ weight assessment, histopathology).[4]
- Collect blood samples for hematology and serum chemistry analysis.[4]
- For Jeko-1 xenograft models, in vivo bioluminescence imaging can be used to assess tumor burden.[3]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Signaling pathway of **DS55980254** in B-cell lymphoma.



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Caption: General experimental workflow for in vivo studies with **DS55980254**.

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